
PLX-4720-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PLX-4720-d7 is a deuterium-labeled derivative of PLX-4720, a potent and selective inhibitor of the B-RafV600E kinase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PLX-4720-d7 is synthesized by incorporating deuterium into the PLX-4720 moleculeThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of automated systems and reactors ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
PLX-4720-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxygenated derivatives, while reduction may yield deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Melanoma Treatment
PLX-4720-d7 has been extensively studied in melanoma models. It has shown significant tumor regression and growth delay in B-Raf V600E-dependent tumor xenograft models. The compound's selectivity for the mutated form of B-Raf minimizes off-target effects, which is crucial for reducing potential side effects in patients .
Thyroid Cancer
Research indicates that this compound also affects thyroid cancer cells harboring the B-Raf V600E mutation. Studies have demonstrated that the compound reduces cell proliferation and migration in these cancer types, suggesting its potential utility beyond melanoma .
Pharmacokinetics and Stability
The incorporation of deuterium in this compound enhances its metabolic stability compared to its non-deuterated counterpart. This stability is advantageous for pharmacokinetic studies and could lead to improved efficacy and safety profiles in clinical settings .
Clinical Trials
Several clinical trials have explored the efficacy of PLX-4720 (and by extension, this compound) in treating patients with advanced melanoma and other cancers characterized by the B-Raf V600E mutation. These trials have reported promising outcomes, including prolonged progression-free survival rates among treated patients .
Comparative Studies
Comparative studies between PLX-4720 and other B-Raf inhibitors, such as vemurafenib, indicate that this compound may offer similar or enhanced therapeutic benefits while potentially exhibiting a different side effect profile due to its unique chemical structure .
Wirkmechanismus
PLX-4720-d7 exerts its effects by selectively inhibiting the B-RafV600E kinase, a mutant form of the B-Raf protein that is commonly found in various cancers. The inhibition of B-RafV600E disrupts the MAPK/ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PLX-4720: The non-deuterated form of PLX-4720-d7, also a selective inhibitor of B-RafV600E.
Vemurafenib (PLX4032): A structurally similar compound with potent anti-melanoma activity.
Dabrafenib: Another B-Raf inhibitor used in the treatment of melanoma.
Uniqueness
This compound is unique due to the incorporation of deuterium, which enhances its stability and alters its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research .
Biologische Aktivität
PLX-4720-d7 is a deuterium-labeled derivative of PLX-4720, a selective inhibitor of the B-RafV600E kinase, which plays a crucial role in various cancers, particularly melanoma. This article details the biological activity of this compound, focusing on its mechanism of action, biochemical properties, cellular effects, and applications in research and medicine.
Target and Mode of Action
This compound selectively inhibits the B-RafV600E mutant form of the B-Raf kinase. The compound binds to the ATP-binding site of this oncogenic protein, thereby inhibiting its kinase activity. This inhibition disrupts the MAPK/ERK signaling pathway, which is essential for cell proliferation and survival .
Biochemical Pathways
The inhibition of B-RafV600E leads to reduced phosphorylation of ERK proteins, which is critical for downstream signaling involved in cell growth and differentiation. In B-RafV600E-positive tumor cells, this compound has been shown to induce cell cycle arrest and apoptosis .
Selectivity and Potency
This compound exhibits high selectivity for B-RafV600E over wild-type B-Raf and other kinases. The compound has an IC50 value of approximately 13 nM against B-RafV600E, demonstrating its potent inhibitory effects . In contrast, it shows more than 10-fold selectivity against wild-type B-Raf and over 100-fold selectivity against other kinases such as Src and FGFR .
Kinase | IC50 (nM) | Selectivity |
---|---|---|
B-RafV600E | 13 | Highly selective |
Wild-type B-Raf | >130 | 10-fold less potent |
Src | 1300 | >100-fold less potent |
FGFR | 1300 | >100-fold less potent |
Cellular Effects
Impact on Tumor Cells
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various tumor cell lines harboring the B-RafV600E mutation. For instance:
- A375 Cells : GI50 = 0.50 µM
- COLO205 Cells : GI50 = 0.31 µM
- WM2664 Cells : GI50 = 1.5 µM
- COLO829 Cells : GI50 = 1.7 µM
These findings indicate that this compound can significantly reduce tumor growth in cells with the B-RafV600E mutation while having minimal effects on wild-type cells .
Induction of Apoptosis
In specific studies, treatment with this compound at concentrations as low as 1 µM has induced apoptosis in B-RafV600E-positive melanoma cells but not in wild-type counterparts . This selective induction highlights its potential therapeutic utility in targeting tumors with this mutation.
Research Applications
This compound is utilized extensively in scientific research for several purposes:
- Pharmacokinetics Studies : The deuterium labeling allows for tracking metabolic pathways and pharmacokinetic profiles in vivo.
- Cell-Based Assays : It serves as a tool to investigate the biological effects of inhibiting B-RafV600E on various cellular processes.
- Drug Development : The compound's selectivity makes it a candidate for developing targeted therapies against cancers driven by B-Raf mutations.
Case Studies
Research has demonstrated that this compound not only inhibits tumor growth but also affects cellular migration and invasion capabilities. For example, studies have shown that treatment with higher concentrations (10 µM) significantly reduces migration rates in thyroid cancer cell lines harboring the B-RafV600E mutation .
Q & A
Basic Research Questions
Q. What methodologies are recommended to confirm the selective inhibition of B-RafV600E by PLX-4720-d7?
- Methodological Answer : Validate selectivity using in vitro kinase assays comparing B-RafV600E and wild-type B-Raf. Measure IC50 values via fluorescence-based or radiometric kinase activity assays. Include controls such as non-deuterated PLX-4720 to assess isotopic effects on potency. Ensure assay buffers mimic physiological conditions (e.g., ATP concentrations at 1 mM). Cross-validate with cell-based assays using B-RafV600E-mutant vs. wild-type cell lines .
Q. How is deuterium incorporation verified in this compound, and what analytical standards should be followed?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium substitution. Compare spectral data (e.g., molecular ion peaks in HRMS, deuterium-induced shifts in NMR) to non-deuterated PLX-4720. Ensure purity ≥95% via HPLC with UV detection at 254 nm. Report isotopic enrichment levels and batch-to-batch variability in supplementary materials .
Q. What are the standardized protocols for assessing this compound’s cytotoxicity in preclinical models?
- Methodological Answer : Use dose-response curves in 2D/3D cell cultures (e.g., A375 melanoma cells for B-RafV600E-driven models). Employ MTT or CellTiter-Glo assays to measure viability. Normalize data to vehicle controls and include positive controls (e.g., vemurafenib). Optimize incubation times (typically 72 hours) to capture delayed apoptosis. Report IC50 values with 95% confidence intervals and replicate counts (n ≥ 3) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?
- Methodological Answer : Conduct meta-analysis to identify variables influencing IC50, such as ATP concentration, cell passage number, or assay temperature. Replicate experiments under standardized conditions (e.g., 1 mM ATP, 37°C). Use statistical tools (e.g., ANOVA) to compare intra- vs. inter-lab variability. Publish raw datasets and assay protocols to enhance reproducibility .
Q. What experimental designs mitigate confounding factors in this compound’s metabolic stability studies?
- Methodological Answer : Perform in vitro hepatic microsomal assays with LC-MS/MS quantification. Compare metabolic half-life (t1/2) of this compound vs. non-deuterated PLX-4720. Control for cytochrome P450 isoform activity using specific inhibitors (e.g., ketoconazole for CYP3A4). Validate findings in primary hepatocytes from multiple donors to account for inter-individual variability .
Q. How should researchers optimize combinatorial therapy experiments with this compound to minimize off-target effects?
- Methodological Answer : Use synergy screening (e.g., Chou-Talalay method) to identify additive/synergistic drug pairs. Prioritize MEK or PI3K inhibitors based on pathway crosstalk. Employ RNA-seq or phospho-proteomics to map off-target signaling changes. Validate findings in in vivo PDX models with pharmacokinetic monitoring to ensure target engagement .
Q. What analytical frameworks are effective for reconciling contradictory data on this compound’s off-target kinase inhibition?
- Methodological Answer : Use kinome-wide profiling (e.g., KinomeScan) at 1 μM this compound to identify off-target hits. Validate with orthogonal assays (e.g., ITC for binding affinity, cellular thermal shift assays). Apply machine learning models to predict structure-activity relationships. Cross-reference with clinical kinase inhibitor databases (e.g., CANCERTOOL) to contextualize findings .
Q. Data Integrity & Reproducibility
Q. How can researchers ensure robust statistical analysis in this compound dose-response studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) for IC50 calculation. Report R² values and goodness-of-fit metrics. Predefine exclusion criteria for outliers (e.g., Grubbs’ test). Share analysis scripts (e.g., GraphPad Prism, R) in public repositories to enable replication .
Q. What steps are critical for maintaining data traceability in long-term this compound studies?
- Methodological Answer : Implement electronic lab notebooks (ELNs) with version control. Annotate raw data files with metadata (e.g., compound batch ID, instrument calibration dates). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving. Cross-validate key findings with orthogonal methods (e.g., Western blot for kinase inhibition) .
Q. Ethical & Reporting Standards
Q. How should researchers address potential biases in this compound preclinical efficacy studies?
- Methodological Answer : Blind treatment groups during data collection and analysis. Use randomization in animal studies to allocate cohorts. Adhere to ARRIVE guidelines for in vivo reporting. Disclose funding sources and conflicts of interest in publications. Pre-register study protocols on platforms like OSF to reduce outcome reporting bias .
Eigenschaften
CAS-Nummer |
1304096-50-1 |
---|---|
Molekularformel |
C17H14ClF2N3O3S |
Molekulargewicht |
420.867 |
IUPAC-Name |
N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2 |
InChI-Schlüssel |
YZDJQTHVDDOVHR-KSWAKBPNSA-N |
SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F |
Synonyme |
N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.